Voriconazole EP impurity D-d3

Description

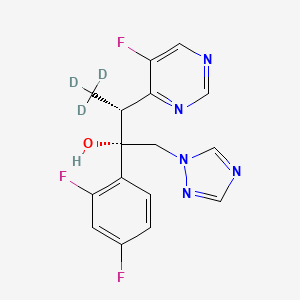

Voriconazole EP impurity D-d3 is a deuterium-labeled version of Voriconazole EP impurity D. It is a stable isotope-labeled compound used primarily in scientific research. The molecular formula of this compound is C16H11D3F3N5O, and it has a molecular weight of 352.33 . This compound is often used as a reference standard in laboratory tests and is specifically prescribed in the European Pharmacopoeia .

Properties

Molecular Formula |

C16H14F3N5O |

|---|---|

Molecular Weight |

352.33 g/mol |

IUPAC Name |

(2S,3R)-4,4,4-trideuterio-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol |

InChI |

InChI=1S/C16H14F3N5O/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m1/s1/i1D3 |

InChI Key |

BCEHBSKCWLPMDN-UXZMLFNGSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[C@H](C1=NC=NC=C1F)[C@@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O |

Canonical SMILES |

CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Voriconazole EP impurity D-d3 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the Voriconazole EP impurity D molecule. The process of deuteration involves replacing hydrogen atoms with deuterium atoms, which can affect the pharmacokinetic and metabolic profiles of the compound . The specific synthetic routes and reaction conditions for producing this compound are proprietary and not publicly disclosed.

Industrial Production Methods

Industrial production of this compound involves advanced chemical synthesis techniques and stringent quality control measures to ensure the purity and stability of the compound. The production process is carried out under controlled conditions to meet the standards set by the European Pharmacopoeia .

Chemical Reactions Analysis

Structural Characterization of Voriconazole EP Impurity D

Voriconazole EP impurity D is identified as (2S,3R)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol . Its deuterated variant (D-d3) replaces three hydrogen atoms with deuterium, typically at non-labile positions such as the triazole or fluorophenyl groups to enhance metabolic stability or analytical detection.

Key Structural Features:

| Group | Position | Deuteration Likelihood |

|---|---|---|

| 1H-1,2,4-triazole | N-linked hydrogens | High (stable substitution) |

| Difluorophenyl ring | Ortho/meta positions | Moderate (inert to metabolism) |

| Pyrimidine ring | Fluorine-adjacent | Low (potential metabolic sites) |

Synthetic Pathways and Degradation Reactions

While synthetic routes for D-d3 are not explicitly documented, its formation likely parallels Voriconazole’s synthesis with deuterated reagents. Key reactions include:

-

Deuteration via Hydrogen/Deuterium Exchange :

-

Metabolic Stability :

Deuteration at CYP450-mediated oxidation sites (e.g., triazole or pyrimidine rings) reduces metabolic clearance. Voriconazole is metabolized primarily by CYP2C19, CYP2C9, and CYP3A4 to form N-oxide and hydroxylated derivatives . Deuterium’s kinetic isotope effect (KIE ≈ 2–10) slows these reactions, as seen in related deuterated drugs.

Table 1: Comparative Metabolic Parameters (Hypothetical for D-d3)

Mechanistic Notes :

-

CYP Inhibition : Voriconazole and its impurities competitively inhibit CYP2C19 (

) and CYP3A4 (

) . Deuteration may alter binding affinity. -

Microsomal Stability : In vitro studies show voriconazole’s N-oxide metabolite forms via CYP2C19 (

,

) . D-d3’s deuteration at oxidation sites likely increases

and reduces

.

Role in Quality Control and Regulatory Context

As an EP impurity, D-d3 is critical for:

-

Analytical Reference Standards : Deuterated analogs improve LC-MS/MS quantification accuracy by mitigating matrix effects .

-

Stability Studies : Isotopic labeling tracks degradation pathways under stress conditions (e.g., heat, hydrolysis).

Gaps and Research Recommendations

-

Isotope-Specific Metabolism : No in vivo studies on D-d3 exist; future work should quantify its metabolic profile using human liver microsomes.

-

Synthetic Optimization : Develop scalable deuteration protocols to ensure batch consistency.

Scientific Research Applications

Voriconazole EP impurity D-d3 has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry to ensure the accuracy and precision of analytical methods.

Biology: Employed in biological studies to investigate the metabolic pathways and pharmacokinetics of voriconazole and its impurities.

Medicine: Utilized in pharmaceutical research to study the effects of deuterium substitution on the pharmacological properties of voriconazole.

Industry: Applied in the development and quality control of pharmaceutical products to ensure compliance with regulatory standards

Mechanism of Action

The mechanism of action of Voriconazole EP impurity D-d3 is similar to that of voriconazole. Voriconazole is a triazole antifungal agent that inhibits the enzyme 14-alpha sterol demethylase, which is essential for the synthesis of ergosterol, a key component of fungal cell membranes. By inhibiting this enzyme, voriconazole disrupts the integrity of the fungal cell membrane, leading to cell death . The deuterium substitution in this compound may affect its pharmacokinetic and metabolic profiles, but the overall mechanism of action remains the same .

Comparison with Similar Compounds

Voriconazole EP impurity D-d3 can be compared with other similar compounds, such as:

Voriconazole EP impurity D: The non-deuterated version of the compound, which has similar chemical properties but different pharmacokinetic profiles.

Voriconazole: The parent compound, which is used as an antifungal agent.

Other triazole antifungals: Compounds such as fluconazole and itraconazole, which have similar mechanisms of action but different chemical structures and pharmacological properties .

This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research, particularly in the study of metabolic pathways and pharmacokinetics .

Q & A

Basic: What analytical methodologies are validated for identifying and quantifying Voriconazole EP Impurity D-d3 in drug formulations?

Answer:

this compound, a deuterated analog, requires highly sensitive and specific analytical methods due to its structural similarity to the parent compound. Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is the gold standard for quantification, offering limits of quantification (LOQ) as low as 0.1–0.3 mg/L with coefficients of variation <15% . For method optimization, Design of Experiments (DOE) frameworks, such as Box-Behnken Design (BBD), can systematically optimize mobile phase composition and chromatographic parameters to enhance resolution and sensitivity . Stability-indicating methods must adhere to ICH guidelines, ensuring specificity under stress conditions (e.g., thermal degradation, pH variations) .

Basic: How do pharmacopeial guidelines (e.g., EP/USP) influence the characterization and use of this compound as a reference standard?

Answer:

EP/USP reference standards for impurities like Voriconazole D-d3 require rigorous characterization, including nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and chromatographic purity testing (>98%). These standards are critical for method validation, batch-to-batch consistency, and regulatory filings (e.g., ANDA/DMF). Traceability to pharmacopeial monographs ensures compliance with purity thresholds (e.g., elemental impurities: Pb < 0.5 μg/g, Pd < 10 μg/g) .

Advanced: How do metabolic factors (e.g., cytochrome P450 activity, inflammation) influence the pharmacokinetic variability of Voriconazole and its impurities in clinical studies?

Answer:

Voriconazole is metabolized by CYP2C19, CYP3A4, and CYP2C9, with genetic polymorphisms causing 4–5-fold variability in trough concentrations. Inflammation, measured via C-reactive protein (CRP), reduces voriconazole clearance by inhibiting CYP enzymes. Longitudinal studies show that a CRP increase of 100 mg/L elevates voriconazole trough concentrations by ~53% (1.005321^100 ≈ 1.7-fold) . Impurities like D-d3 may exhibit altered metabolic ratios due to deuterium isotope effects, which slow hepatic metabolism by ~10–20% . Researchers must adjust dosing protocols and monitor trough concentrations during inflammatory states using UPLC-MS/MS .

Advanced: What experimental design considerations are critical for assessing the stability and degradation pathways of this compound under varying storage conditions?

Answer:

Forced degradation studies under ICH Q1A guidelines should include:

- Thermal stress (40–60°C for 1–4 weeks),

- Photolytic stress (ICH Q1B light conditions),

- Hydrolytic stress (acid/base at 0.1–1.0 M concentrations).

Degradation products are quantified via stability-indicating HPLC methods with photodiode array (PDA) detection. For deuterated impurities like D-d3, isotopic labeling may alter degradation kinetics; thus, mass balance studies must account for deuterium retention in degradation byproducts .

Advanced: How can researchers resolve contradictions in voriconazole pharmacokinetic data when evaluating impurity profiles across diverse patient populations?

Answer:

Confounding factors include:

- Genetic variability : CYP2C19 poor metabolizers exhibit 2–3× higher voriconazole exposure. Genotyping subgroups is essential .

- Drug interactions : Co-administration with CYP inhibitors (e.g., fluconazole) increases impurity accumulation. Population pharmacokinetic models (e.g., NONMEM) can isolate covariate effects (e.g., ALT/AST levels, CRP) .

- Analytical sensitivity : Discrepancies in LOQ between labs (e.g., 0.1 mg/L vs. 0.3 mg/L) require harmonization using EP/USP reference standards .

Basic: What quality control (QC) protocols are recommended for ensuring batch-to-batch consistency of this compound in preclinical studies?

Answer:

QC protocols should include:

- Identity testing : HRMS (mass accuracy < 5 ppm) and NMR (δH/δC shifts for deuterium).

- Purity : UPLC-MS/MS with >98% chromatographic purity.

- Elemental impurities : ICP-OES validation for Pb, Pd, and Zn, ensuring compliance with ICH Q3D thresholds (Pb < 0.5 μg/g) .

- Stability : Real-time and accelerated stability testing per ICH Q1A .

Advanced: What role does deuterium isotope effect (DIE) play in the metabolic profiling of this compound compared to non-deuterated analogs?

Answer:

Deuterium substitution at metabolic "soft spots" (e.g., CYP oxidation sites) reduces metabolic clearance by 10–20% due to kinetic isotope effects. For D-d3, this prolongs half-life and increases systemic exposure, requiring adjusted dosing in pharmacokinetic models. In vitro hepatic microsomal assays are critical to quantify DIE magnitude, using metabolic ratios (voriconazole-N-oxide/D-d3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.